- Pyrimidine derivatives as novel viral replication inhibitors and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,

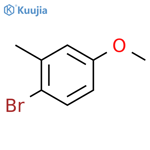

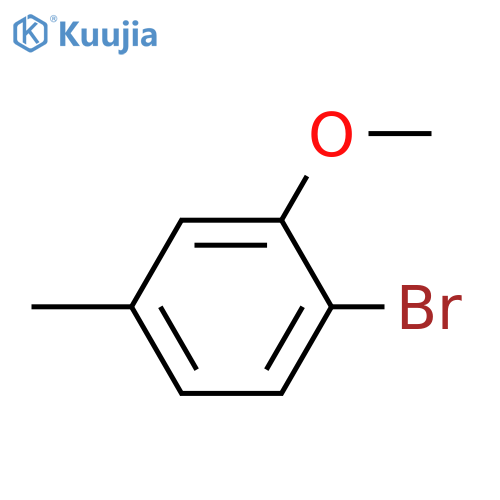

Cas no 95740-49-1 (1-bromo-2-methoxy-4-methylbenzene)

95740-49-1 structure

商品名:1-bromo-2-methoxy-4-methylbenzene

1-bromo-2-methoxy-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-methoxy-4-methylbenzene

- 2-Bromo-5-methylanisole

- 2-METHOXY-4-METHYLBROMOBENZENE

- 4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE

- Benzene,1-bromo-2-methoxy-4-methyl-

- 1-bromo-2-methoxy-4-methyl-benzene

- Benzene, 1-bromo-2-methoxy-4-methyl-

- 4-Bromo-3-methoxytoluene

- PubChem4136

- OERVAQHUJAFULZ-UHFFFAOYSA-N

- Bromo-2-methoxy-4-methyl-benzene

- CL9188

- LS10017

- CM11655

- AS04221

- AM82949

- 1-bromanyl-2-methoxy-4-methyl-benzene

- BC002728

- AB0034292

- ST240

- 1-Bromo-2-methoxy-4-methylbenzene (ACI)

- 6-Bromo-3-methylanisole

- 95740-49-1

- MFCD09029185

- DS-16095

- SCHEMBL171783

- SY104406

- AKOS015960939

- CS-W004967

- EN300-132561

- J-504399

- DB-080342

- DTXSID70446815

- 1-bromo-2-methoxy-4-methylbenzene

-

- MDL: MFCD09029185

- インチ: 1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3

- InChIKey: OERVAQHUJAFULZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(OC)=CC(C)=CC=1

計算された属性

- せいみつぶんしりょう: 199.98400

- どういたいしつりょう: 199.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.378±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 104-105 ºC

- ふってん: 107-109 ºC (11 Torr)

- フラッシュポイント: 104.2±7.8 ºC,

- 屈折率: 1.535

- ようかいど: 極微溶性(0.44 g/l)(25ºC)、

- PSA: 9.23000

- LogP: 2.76610

1-bromo-2-methoxy-4-methylbenzene セキュリティ情報

1-bromo-2-methoxy-4-methylbenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-bromo-2-methoxy-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062441-10g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 10g |

¥152.00 | 2024-04-23 | |

| Chemenu | CM255999-100g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 95+% | 100g |

$561 | 2022-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-1g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 1g |

¥28.0 | 2023-01-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-25g |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 98% | 25g |

¥477.0 | 2022-04-28 | |

| Enamine | EN300-132561-0.05g |

1-bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 95% | 0.05g |

$19.0 | 2023-06-06 | |

| abcr | AB335817-25 g |

1-Bromo-2-methoxy-4-methylbenzene, 97%; . |

95740-49-1 | 97% | 25g |

€208.50 | 2023-04-26 | |

| TRC | B696720-100mg |

1-Bromo-2-methoxy-4-methylbenzene |

95740-49-1 | 100mg |

$ 64.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D660647-25g |

4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE |

95740-49-1 | 97% | 25g |

$450 | 2024-06-05 | |

| Fluorochem | 038665-5g |

2-Bromo-5-methylanisole |

95740-49-1 | 98% | 5g |

£58.00 | 2022-03-01 | |

| Fluorochem | 038665-10g |

2-Bromo-5-methylanisole |

95740-49-1 | 98% | 10g |

£96.00 | 2022-03-01 |

1-bromo-2-methoxy-4-methylbenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Trifluoromethanesulfonic acid

リファレンス

- Mechanism of isomerization of ortho- or para-bromophenols in superacids, Tetrahedron Letters, 1982, 23(16), 1673-6

合成方法 3

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide ; 12 h, 130 °C

リファレンス

- Imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt

リファレンス

- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C

1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C

リファレンス

- Small-molecule mimics of an α-helix for efficient transport of proteins into cells, Nature Methods, 2007, 4(2), 153-159

合成方法 6

はんのうじょうけん

1.1 Reagents: Diazomethane Solvents: Diethyl ether , Methanol

リファレンス

- Synthesis of C-9-14C-1,8-dihydroxy-3-carboxyanthraquinone, Journal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(1), 23-33

合成方法 7

はんのうじょうけん

リファレンス

- Utilization of a copper-catalyzed diaryl ether synthesis for the preparation of verbenachalcone, Tetrahedron, 2002, 58(39), 7903-7910

合成方法 8

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C

1.2 Solvents: Acetonitrile ; 20 min, 65 °C

1.2 Solvents: Acetonitrile ; 20 min, 65 °C

リファレンス

- Novel antiviral compounds, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Synthesis of (±)-curcuphenol and (±)-β-sesquiphellandrene, Indian Journal of Chemistry, 1997, (7), 553-556

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C

1.2 Solvents: Acetonitrile ; 15 min, 65 °C

1.2 Solvents: Acetonitrile ; 15 min, 65 °C

リファレンス

- Preparation of bi- or tetra-guanidino-biphenyl compounds as small molecule carriers, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide ; overnight, 130 °C

リファレンス

- Electronic Influences in Phosphinesulfonato Palladium(II) Polymerization Catalysts, Organometallics, 2013, 32(16), 4516-4522

合成方法 12

はんのうじょうけん

1.1 Reagents: Bromine

リファレンス

- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C

リファレンス

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

1-bromo-2-methoxy-4-methylbenzene Raw materials

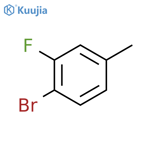

- 1-bromo-2-fluoro-4-methyl-benzene

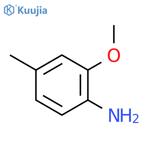

- 2-Methoxy-4-methylaniline

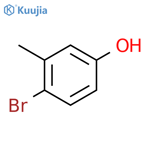

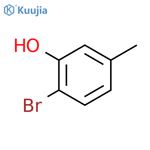

- 2-Bromo-5-methylphenol

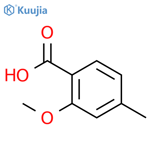

- 2-methoxy-4-methylbenzoic acid

- 4-Bromo-3-methylphenol

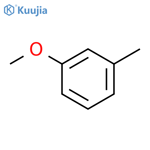

- Meta-Methylanisole

1-bromo-2-methoxy-4-methylbenzene Preparation Products

1-bromo-2-methoxy-4-methylbenzene 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

95740-49-1 (1-bromo-2-methoxy-4-methylbenzene) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95740-49-1)1-bromo-2-methoxy-4-methylbenzene

清らかである:99%

はかる:500g

価格 ($):553.0